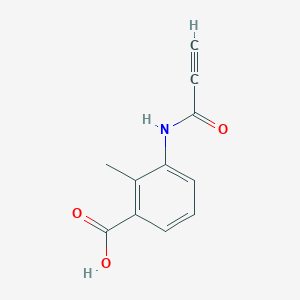

2-Methyl-3-(prop-2-ynoylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-metil-3-(prop-2-inoilamino)benzoico es un compuesto orgánico con una fórmula molecular de C11H9NO3 Este compuesto es un derivado del ácido benzoico, donde el grupo carboxilo se sustituye con un grupo 2-metil y un grupo prop-2-inoilamino

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del ácido 2-metil-3-(prop-2-inoilamino)benzoico típicamente involucra los siguientes pasos:

Nitración: El material de partida, ácido 2-metilbenzoico, se somete a nitración para introducir un grupo nitro en la posición meta.

Reducción: El grupo nitro luego se reduce a un grupo amino utilizando un agente reductor como hierro y ácido clorhídrico.

Acilación: El grupo amino se acila con cloruro de ácido prop-2-inoico en presencia de una base como la piridina para formar el producto final.

Métodos de Producción Industrial

La producción industrial de ácido 2-metil-3-(prop-2-inoilamino)benzoico sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra condiciones de reacción optimizadas, como temperatura y presión controladas, para garantizar un alto rendimiento y pureza del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-metil-3-(prop-2-inoilamino)benzoico se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo amino se puede reemplazar por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Nucleófilos como la azida de sodio en presencia de un catalizador.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados de ácido benzoico sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The unique structural properties of 2-Methyl-3-(prop-2-ynoylamino)benzoic acid make it a candidate for several therapeutic applications:

- Anti-inflammatory Agents : Due to its ability to inhibit specific enzymes involved in inflammatory pathways, this compound may be developed into anti-inflammatory drugs. The prop-2-ynoyl group enhances its interaction with cyclooxygenase enzymes, which are key mediators in inflammation.

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound could exhibit inhibitory effects against viral enzymes, such as HIV reverse transcriptase. This potential positions it as a candidate for antiviral drug development .

- Cancer Therapeutics : The compound's ability to bind to biological targets suggests it may also have applications in cancer therapy, particularly in photodynamic therapy where light-sensitive compounds are used to target cancer cells .

Chemical Reactivity

The chemical structure of this compound facilitates a variety of chemical reactions:

- Amidation Reactions : The presence of the amine functional group allows for amidation reactions, which are essential in synthesizing more complex bioactive compounds. These reactions can be optimized using various solvents and activating agents.

- Esterification : The carboxylic acid group can participate in esterification reactions, which may be useful for creating prodrugs or enhancing solubility and bioavailability of the compound.

Biological Interactions

Understanding the biological interactions of this compound is crucial for its application in drug development:

- Enzyme Inhibition : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This mechanism is vital for its proposed anti-inflammatory and antiviral properties .

- Binding Affinity Studies : In silico studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies reveal promising results regarding its efficacy and selectivity compared to other similar compounds.

Data Tables

| Application Area | Description |

|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes; potential for drug formulation |

| Antiviral | Inhibitory effects on HIV reverse transcriptase; potential antiviral agent |

| Cancer Therapy | Potential use in photodynamic therapy; targeting cancer cells |

Case Studies

- Anti-inflammatory Studies : A study evaluated the efficacy of various benzoic acid derivatives, including this compound, in reducing inflammation in animal models. Results indicated significant reductions in inflammatory markers, supporting further development as an anti-inflammatory agent.

- Antiviral Research : A recent investigation into the inhibitory effects of related compounds on HIV reverse transcriptase highlighted the potential of this compound as a lead compound for antiviral drug development. Molecular docking studies showed strong binding interactions with the enzyme's active site.

Mecanismo De Acción

El mecanismo de acción del ácido 2-metil-3-(prop-2-inoilamino)benzoico involucra su interacción con dianas moleculares y vías específicas. El compuesto se puede unir a enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. Por ejemplo, puede inhibir ciertas enzimas involucradas en los procesos metabólicos, ejerciendo así sus efectos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 2-metilbenzoico: Carece del grupo prop-2-inoilamino, lo que lo hace menos reactivo en ciertas reacciones químicas.

Ácido 3-(prop-2-inoilamino)benzoico: Carece del grupo 2-metil, lo que afecta sus propiedades químicas y reactividad.

Singularidad

El ácido 2-metil-3-(prop-2-inoilamino)benzoico es único debido a la presencia de los grupos 2-metil y prop-2-inoilamino. Esta combinación confiere propiedades químicas y reactividad distintas, lo que lo hace valioso en diversas aplicaciones de investigación científica.

Actividad Biológica

2-Methyl-3-(prop-2-ynoylamino)benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.

The synthesis of this compound typically involves the coupling of 2-methyl-3-aminobenzoic acid with prop-2-ynoyl chloride under controlled conditions. The reaction is facilitated by a suitable solvent and base to promote nucleophilic substitution.

Chemical Structure:

- Molecular Formula: C12H11NO2

- Molecular Weight: 201.23 g/mol

- CAS Number: 1342365-77-8

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. It has been shown to bind effectively to enzyme active sites, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular signaling and metabolic processes.

Anti-inflammatory Effects

A study highlighted the compound's potential anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-induced models. This suggests a mechanism involving the modulation of inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Table: Summary of Biological Activities

Clinical Implications

The biological activities of this compound suggest its potential as a therapeutic agent. Its ability to modulate inflammation and oxidative stress makes it a candidate for further investigation in treating conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders.

Propiedades

Fórmula molecular |

C11H9NO3 |

|---|---|

Peso molecular |

203.19 g/mol |

Nombre IUPAC |

2-methyl-3-(prop-2-ynoylamino)benzoic acid |

InChI |

InChI=1S/C11H9NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15) |

Clave InChI |

GDSDMGQBWTWVAI-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC=C1NC(=O)C#C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.